Ergone

Descripción

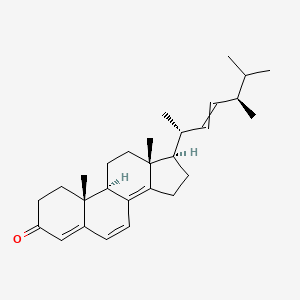

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C28H40O |

|---|---|

Peso molecular |

392.6 g/mol |

Nombre IUPAC |

(9R,10R,13R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C28H40O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,17-20,24,26H,11-16H2,1-6H3/t19-,20+,24+,26-,27-,28+/m0/s1 |

Clave InChI |

OIMXTYUHMBQQJM-CXZAJWDXSA-N |

SMILES isomérico |

C[C@H](C=C[C@H](C)C(C)C)[C@H]1CCC2=C3C=CC4=CC(=O)CC[C@@]4([C@H]3CC[C@]12C)C |

SMILES canónico |

CC(C)C(C)C=CC(C)C1CCC2=C3C=CC4=CC(=O)CCC4(C3CCC12C)C |

Sinónimos |

(22E)-ergosta-4,6,8(14),22-tetraen-3-one ergone ergosta-4,6,8(14),22-tetraen-3-one |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Ergothioneine Biosynthesis Pathway in Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergothioneine (EGT), a sulfur-containing derivative of histidine, is a potent antioxidant and cytoprotectant produced by a limited number of organisms, primarily fungi and certain bacteria. Its unique chemical properties and physiological roles have garnered significant interest in the fields of medicine, nutrition, and drug development. This technical guide provides a comprehensive overview of the ergothioneine biosynthesis pathway in fungi, with a focus on the core enzymatic reactions, quantitative data, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers investigating fungal metabolic pathways and professionals exploring the therapeutic potential of ergothioneine.

The Fungal Ergothioneine Biosynthesis Pathway: A Streamlined Approach

Unlike the more complex five-enzyme pathway found in some bacteria, fungi typically utilize a more concise two-enzyme system for the synthesis of ergothioneine.[1][2] This pathway begins with the amino acid L-histidine and involves S-adenosylmethionine (SAM) as a methyl donor and L-cysteine as a sulfur donor.[3][4]

The key enzymes in most fungi, such as Neurospora crassa, are:

-

Egt1: A bifunctional enzyme that first catalyzes the SAM-dependent trimethylation of L-histidine to form hercynine. Subsequently, it facilitates the oxidative C-S bond formation between hercynine and L-cysteine, producing hercynylcysteine sulfoxide.[5][6]

-

Egt2: A pyridoxal 5'-phosphate (PLP)-dependent enzyme that acts as a cysteine sulfoxide lyase, cleaving the C-S bond of hercynylcysteine sulfoxide to yield ergothioneine, pyruvate, and ammonia.[4][7]

Interestingly, in some fungi like Aspergillus fumigatus, a single, large trimodular enzyme named EgtA is responsible for the entire biosynthetic process.[4][8]

Below is a diagram illustrating the core fungal ergothioneine biosynthesis pathway.

References

- 1. Genetic transformation of filamentous fungi by Agrobacterium tumefaciens · GitHub [gist.github.com]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of ergothioneine: current state, achievements, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Single Aspergillus fumigatus Gene Enables Ergothioneine Biosynthesis and Secretion by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. CN104749263A - Ergothioneine detection method - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Sources of L-Ergothioneine

A Note on Terminology: The term "ergone compound" is not a recognized standard in scientific literature. Based on the query, this guide focuses on L-Ergothioneine (EGT), a naturally occurring amino acid derivative with significant antioxidant properties, which is likely the compound of interest.

Introduction to L-Ergothioneine

L-Ergothioneine (EGT) is a unique sulfur-containing amino acid derived from histidine.[1][2][3] Discovered in 1909 by Charles Tanret in the ergot fungus Claviceps purpurea, EGT has since been identified in a variety of organisms.[2][4] Unlike many other antioxidants, EGT is remarkably stable at physiological pH and resistant to autoxidation.[4][5] Animals and plants do not synthesize EGT de novo; they must acquire it from dietary sources.[6][7][8] The presence of a specific transporter for EGT in animals, the novel organic cation transporter 1 (OCTN1 or SLC22A4), underscores its physiological importance.[6][9][10] This transporter facilitates the uptake and retention of EGT in tissues prone to high oxidative stress, such as the liver, kidneys, and red blood cells.[10][11]

Natural Sources of L-Ergothioneine

EGT is synthesized primarily by certain fungi and bacteria.[4][12][13] Consequently, these organisms and those that consume them are the principal natural sources of this compound.

Fungi

Mushrooms are the most significant dietary source of EGT, with concentrations varying widely among species.[6][9][14][15][16] Generally, gourmet and wild mushrooms contain substantially higher levels of EGT than common commercially grown varieties.[16]

Table 1: L-Ergothioneine Content in Various Mushroom Species

| Mushroom Species | Common Name | EGT Content (mg/g dry weight) |

| Pleurotus ostreatus | Oyster Mushroom | 0.22 - 3.94[6] |

| Lentinula edodes | Shiitake | ~3.0[6] |

| Grifola frondosa | Maitake (Hen of the Woods) | ~3.0[6] |

| Boletus edulis | Porcini (King Bolete) | High concentrations[14] |

| Pleurotus citrinopileatus | Golden Oyster Mushroom | High concentrations[6] |

| Lepista nuda | Wood Blewit | Up to 5.54[17] |

| Agaricus bisporus | White Button, Crimini, Portobello | Lower concentrations[14] |

| Ganoderma species | Reishi | 0.06 - 0.08[17] |

Note: EGT content can be influenced by cultivation methods and substrate composition.[9]

Bacteria and Cyanobacteria

Various bacteria, including actinomycetes, cyanobacteria, and methylobacteria, are capable of synthesizing EGT.[4][5][18] These microorganisms contribute to the presence of EGT in soil, from which it can be taken up by plants.[19][20] Some fermented foods may contain EGT due to the metabolic activity of the bacteria used in their production.[9][14] Spirulina, a dried biomass of cyanobacteria, is also a source of EGT.[9]

Plants

Plants absorb EGT from the soil through their root systems, often facilitated by symbiotic relationships with mycorrhizal fungi.[7][14][19][20] As a result, EGT can be found in various plant-based foods, though typically at lower concentrations than in mushrooms.[21]

Table 2: L-Ergothioneine Content in Selected Plant-Based Foods

| Food Source | Common Name | EGT Content |

| Oat Bran | - | Moderate levels[2][22] |

| Black Beans | - | Moderate levels[2][15][22] |

| Red Kidney Beans | - | Moderate levels[2][22] |

| Asparagus | - | Lower levels[14] |

| Garlic | - | Lower levels[14] |

Animal Products

Animals accumulate EGT in their tissues from their diet.[8] Organ meats, such as liver and kidneys, tend to have higher concentrations of EGT.[2][15][22]

Table 3: L-Ergothioneine Content in Selected Animal Products

| Food Source | EGT Content |

| Chicken Liver | Higher concentrations[21][22] |

| Pork Kidney | Higher concentrations[21][22] |

| Eggs | Present, particularly in the yolk[15][21] |

| Milk (Human, Cow, Goat) | Present in small amounts[14] |

Biosynthesis of L-Ergothioneine

The biosynthesis of EGT has been characterized in several microorganisms and generally involves the methylation of histidine and the subsequent sulfurization.[12][13][23] There are both aerobic and anaerobic pathways for EGT synthesis.[1][13]

Aerobic Biosynthesis in Bacteria (e.g., Mycobacterium smegmatis)

In Mycobacterium smegmatis, a cluster of five genes (egtA, egtB, egtC, egtD, egtE) is responsible for EGT synthesis.[24] The pathway begins with the methylation of histidine.

Aerobic Biosynthesis in Fungi (e.g., Neurospora crassa)

The fungal pathway is more streamlined, requiring only two key enzymes, Egt1 and Egt2.[24] Egt1 is a bifunctional enzyme that catalyzes both the methylation of histidine and the formation of a C-S bond with cysteine.[24]

Experimental Protocols

Extraction of L-Ergothioneine from Natural Sources

The extraction of EGT, an intracellular and water-soluble compound, requires cell lysis and a suitable solvent system. Hot water or aqueous ethanol solutions are commonly employed.

Protocol: Hot Water Extraction from Mushroom Mycelia

-

Sample Preparation: Harvest fresh mycelia by filtration and wash with distilled water to remove residual medium. Lyophilize or use fresh.

-

Extraction:

-

Suspend a known weight of mycelia (e.g., 1 g) in distilled water at a ratio of 20:1 (mL:g).

-

Heat the suspension to 90°C in a water bath with constant stirring (e.g., 300 rpm) for 30 minutes.

-

-

Separation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes to pellet the solid debris.

-

Collection: Carefully collect the supernatant containing the extracted EGT.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before analysis.

Quantification of L-Ergothioneine

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection is the standard method for the quantification of EGT.[25]

Protocol: Quantification by HPLC-MS/MS

-

Chromatographic System:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining the polar EGT molecule.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically used.

-

Flow Rate: Dependent on column dimensions, typically 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.

-

-

Mass Spectrometry Detection:

-

Ionization Source: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Parent Ion (Q1): m/z for EGT.

-

Product Ion (Q3): A specific fragment ion of EGT.

-

-

-

Quantification:

-

Prepare a calibration curve using certified EGT standards of known concentrations.

-

Inject the filtered extracts and standards into the HPLC-MS/MS system.

-

Integrate the peak area of the EGT-specific MRM transition.

-

Calculate the concentration of EGT in the sample by comparing its peak area to the calibration curve.

-

Stability of L-Ergothioneine

EGT is a relatively stable molecule, a property that enhances its bioavailability in cooked foods.[11]

-

Thermal Stability: EGT can withstand typical cooking temperatures, although prolonged exposure to very high heat (above 60°C) can lead to some degradation.[11][26]

-

pH Stability: It is most stable in neutral pH ranges (pH 6-8).[26] Its stability decreases in strongly acidic conditions (pH < 4).[26]

-

Light and Oxidative Stability: EGT shows good stability against light.[27][28] As a potent antioxidant, it is susceptible to oxidation, which is its primary degradation pathway.[27] The presence of certain metal ions, like Cu2+, can decrease its concentration.[28]

Conclusion

L-Ergothioneine is a physiologically important antioxidant that must be obtained from dietary sources. Fungi, particularly mushrooms, are the most concentrated natural sources of this compound. It is also found in various bacteria, and through the food web, in plants and animal tissues. The biosynthesis of EGT is unique to microorganisms and occurs via distinct pathways in bacteria and fungi. Understanding the natural sources, biosynthesis, and methods for extraction and quantification of EGT is crucial for research into its role in human health and for its potential applications in the nutraceutical and pharmaceutical industries.

References

- 1. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]

- 2. Ergothioneine - Wikipedia [en.wikipedia.org]

- 3. L-Ergothionine: The Potent Antioxidant Revolutionizing Nutraceuticals - Aogubio [m.aogubio.com]

- 4. The biology of ergothioneine, an antioxidant nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Ergothioneine in Microbial Physiology and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Ergothioneine: an underrecognised dietary micronutrient required for healthy ageing? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ergothioneine: A Stress Vitamin with Antiaging, Vascular, and Neuroprotective Roles? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. et-chem.com [et-chem.com]

- 12. mdpi.com [mdpi.com]

- 13. Ergothioneine biosynthesis: The present state and future prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 14. purovitalis.com [purovitalis.com]

- 15. koatji.com [koatji.com]

- 16. A Mushroom-Derived Compound That Could Change Your Life: Ergothioneine [gavinpublishers.com]

- 17. Ergothioneine Contents in Fruiting Bodies and Their Enhancement in Mycelial Cultures by the Addition of Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Role of Ergothioneine in Microbial Physiology and Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. rodaleinstitute.org [rodaleinstitute.org]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Quantitative determination of the sulfur-containing antioxidant ergothioneine by HPLC/ICP-QQQ-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/C7JA00030H [pubs.rsc.org]

- 26. guanjiebio.com [guanjiebio.com]

- 27. benchchem.com [benchchem.com]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ergosta-4,6,8(14),22-tetraen-3-one (Ergone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergosta-4,6,8(14),22-tetraen-3-one, commonly known as ergone, is a bioactive steroid derived from ergosterol, predominantly found in a variety of fungi. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and significant biological activities. Notably, this compound has demonstrated potent cytotoxic effects against several cancer cell lines, inducing apoptosis through both intrinsic and extrinsic pathways. This guide also details experimental protocols for its isolation, characterization, and the assessment of its biological effects, aiming to facilitate further research and drug development initiatives centered on this promising natural compound.

Chemical Structure and Properties

This compound is a polycyclic steroid with the systematic IUPAC name (9R,10R,13R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one. Its chemical structure is characterized by a four-ring steroid nucleus and a side chain with a double bond.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C28H40O | --INVALID-LINK-- |

| Molecular Weight | 392.6 g/mol | --INVALID-LINK-- |

| Appearance | Powder | --INVALID-LINK-- |

| XLogP3 | 6.8 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK-- |

| Rotatable Bond Count | 4 | --INVALID-LINK-- |

Table 1: Physicochemical Properties of this compound

Spectral Data

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity

This compound exhibits a range of biological activities, with its cytotoxic and anti-cancer properties being the most extensively studied.

Cytotoxicity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Table 2 summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | IC50 (µM) | Source |

| HepG2 | Human Hepatocellular Carcinoma | Not specified, but remarkable anti-proliferative activity reported | --INVALID-LINK-- |

| RD | Rhabdomyosarcoma | 1.49 ± 2.74 | --INVALID-LINK-- |

| HepG-2 | Hepatocellular Carcinoma | 68.32 ± 2.49 | --INVALID-LINK-- |

Table 2: Cytotoxicity of this compound against various cancer cell lines.

Induction of Apoptosis

Studies have shown that this compound induces apoptosis in cancer cells through a caspase-dependent mechanism involving both the intrinsic and extrinsic pathways.[1] This involves the activation of caspases-3, -8, and -9, and the modulation of the Bcl-2 family of proteins, leading to an up-regulation of Bax and down-regulation of Bcl-2.[1]

Signaling Pathways

This compound's induction of apoptosis in cancer cells proceeds through well-defined signaling cascades. The following diagram illustrates the key components of the this compound-induced apoptotic pathway.

Caption: this compound-induced apoptosis signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies used for the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification of this compound

The following workflow outlines a general procedure for the isolation of this compound from fungal sources.

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

-

Extraction: The dried and powdered fungal material is extracted with an appropriate organic solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatography: The bioactive fraction (often the n-hexane or ethyl acetate fraction) is subjected to column chromatography on silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents to separate the individual components.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC).

-

Crystallization: The purified this compound is crystallized from a suitable solvent to obtain a pure crystalline powder.

Structural Characterization

The identity and purity of the isolated this compound are confirmed using the following spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis can be used to determine the three-dimensional structure of the molecule.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cells is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).

Apoptosis Assays

Several methods can be employed to confirm that this compound induces apoptosis.

1. Annexin V-FITC/Propidium Iodide (PI) Staining:

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure: Treated cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and PI (which enters cells with compromised membranes). The stained cells are then analyzed by flow cytometry.

2. Hoechst 33258 Staining:

-

Principle: This fluorescent stain binds to DNA and allows for the visualization of nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

-

Procedure: Treated cells are stained with Hoechst 33258 and observed under a fluorescence microscope.

3. Western Blotting:

-

Principle: This technique is used to detect the expression levels of key apoptosis-related proteins.

-

Procedure: Protein lysates from treated cells are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins such as caspases-3, -8, -9, Bax, and Bcl-2.

Conclusion

Ergosta-4,6,8(14),22-tetraen-3-one (this compound) is a fungal-derived steroid with significant potential as a lead compound for the development of novel anti-cancer therapies. Its well-defined cytotoxic and pro-apoptotic activities, coupled with an increasing understanding of its mechanism of action, make it a compelling subject for further investigation. The experimental protocols outlined in this guide provide a framework for researchers to explore the therapeutic applications of this promising natural product.

References

An In-depth Technical Guide to Ergosta-4,6,8(14),22-tetraen-3-one: Discovery, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergosta-4,6,8(14),22-tetraen-3-one, a bioactive steroid first identified in the mid-20th century, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activities of this compound, with a particular focus on its cytotoxic, diuretic, and anti-inflammatory effects. Detailed experimental protocols for its isolation, synthesis, and biological evaluation are presented, along with a summary of its quantitative-activity relationships. Furthermore, this guide visualizes the key signaling pathways modulated by ergosta-4,6,8(14),22-tetraen-3-one, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Discovery and Natural Occurrence

Ergosta-4,6,8(14),22-tetraen-3-one, also known as ergone, is a naturally occurring steroid found predominantly in various species of fungi. Its initial discovery can be traced back to studies on fungal metabolites. A significant early report on its natural occurrence was published in 1974, detailing its presence in several fungi. Prior to that, a 1970 study had already investigated its biosynthesis in Penicillium rubrum.

This compound is a derivative of ergosterol, a primary sterol in fungal cell membranes. It has been isolated from a variety of medicinal and common fungi, including:

The presence of ergosta-4,6,8(14),22-tetraen-3-one across a range of fungal species highlights its role as a significant secondary metabolite in this kingdom.

Biological Activities and Mechanisms of Action

Ergosta-4,6,8(14),22-tetraen-3-one exhibits a spectrum of biological activities, with its cytotoxic, diuretic, and anti-inflammatory properties being the most extensively studied.

Cytotoxic and Anti-proliferative Activity

The compound has demonstrated significant cytotoxic effects against various cancer cell lines. This activity is primarily mediated through the induction of apoptosis and cell cycle arrest at the G2/M phase.

Quantitative Cytotoxicity Data:

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| HT-29 | Colon Cancer | > 100 | Lee et al., 2005 |

| HeLa | Cervical Cancer | > 100 | Lee et al., 2005 |

| Hep3B | Liver Cancer | 45.3 | Lee et al., 2005 |

| AGS | Stomach Cancer | > 100 | Lee et al., 2005 |

| HepG2 | Liver Cancer | - (91.04% inhibition at 100 µg/mL) | Zhao et al., 2011[6][7] |

Mechanism of Action:

The apoptotic cascade initiated by ergosta-4,6,8(14),22-tetraen-3-one involves both the intrinsic and extrinsic pathways. Key molecular events include:

-

G2/M Phase Cell Cycle Arrest: The compound halts the cell cycle at the G2/M transition phase, preventing cell division.

-

Caspase Activation: It triggers the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3).

-

Modulation of Bcl-2 Family Proteins: It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio and subsequent mitochondrial dysfunction.

Diuretic Activity

Ergosta-4,6,8(14),22-tetraen-3-one has been traditionally used for its diuretic properties.[2] Studies suggest that this effect is mediated through an anti-aldosteronic mechanism. Aldosterone is a mineralocorticoid hormone that promotes sodium and water retention in the kidneys. By antagonizing the action of aldosterone, ergosta-4,6,8(14),22-tetraen-3-one promotes the excretion of sodium and water, leading to a diuretic effect.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are linked to its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. In a study using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, ergosta-4,6,8(14),22-tetraen-3-one exhibited a potent inhibitory effect on NO production with an IC50 value of 28.96 µM.[5][8]

Experimental Protocols

Isolation from Polyporus umbellatus

A general procedure for the isolation of ergosta-4,6,8(14),22-tetraen-3-one from the sclerotia of Polyporus umbellatus is as follows:

-

Extraction: The dried and powdered sclerotia are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.

-

Partitioning: The crude extract is then partitioned between solvents of varying polarity, for example, n-hexane and ethyl acetate, to separate compounds based on their solubility.

-

Chromatography: The fraction containing ergosta-4,6,8(14),22-tetraen-3-one is subjected to column chromatography on silica gel.

-

Elution: The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Purification: Fractions containing the compound of interest are collected and further purified by recrystallization or preparative thin-layer chromatography (TLC) to yield pure ergosta-4,6,8(14),22-tetraen-3-one.

Chemical Synthesis from Ergosterol

Ergosta-4,6,8(14),22-tetraen-3-one can be synthesized from ergosterol through a multi-step process. A common synthetic route involves:

-

Protection of the Hydroxyl Group: The 3-hydroxyl group of ergosterol is protected, for example, as an acetate ester.

-

Diels-Alder Reaction: The protected ergosterol undergoes a Diels-Alder reaction to introduce functionality into the B-ring.

-

Oxidation: The intermediate is then oxidized to introduce the ketone at the 3-position and create the conjugated double bond system.

-

Deprotection: The protecting group is removed to yield the final product.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of ergosta-4,6,8(14),22-tetraen-3-one can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of ergosta-4,6,8(14),22-tetraen-3-one and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

The effect of the compound on the cell cycle can be analyzed by flow cytometry using propidium iodide (PI) staining:

-

Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with phosphate-buffered saline (PBS).

-

Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are then treated with RNase A to remove RNA and stained with PI, which intercalates with DNA.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptosis-Related Proteins

The expression levels of proteins involved in apoptosis can be determined by Western blotting:

-

Protein Extraction: Cells are treated with the compound, and total protein is extracted using a lysis buffer.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Conclusion

Ergosta-4,6,8(14),22-tetraen-3-one is a fungal metabolite with a compelling profile of biological activities, including potent cytotoxic effects against cancer cells, as well as diuretic and anti-inflammatory properties. Its mechanism of action in cancer involves the induction of apoptosis and cell cycle arrest, making it a promising candidate for further investigation in oncology drug discovery. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to explore the therapeutic potential of this and related natural products. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. sciencepress.mnhn.fr [sciencepress.mnhn.fr]

- 2. researchgate.net [researchgate.net]

- 3. Ergosta-4,6,8(14),22-Tetraen-3-One | C28H40O | CID 6441416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Ergosta-4,6,8(14),22-tetraen-3-one induces G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ergosta-4,6,8(14),22-tetraen-3-one | CAS:19254-69-4 | Manufacturer ChemFaces [chemfaces.com]

The Multifaceted Roles of Ergo-Compounds in Fungal Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological roles of key "ergo-" compounds in fungal metabolism, with a primary focus on ergosterol, its derivative ergone, and the structurally distinct ergot alkaloids. This document will elucidate the biosynthesis, regulation, and physiological significance of these molecules, offering a comprehensive resource for researchers in mycology, drug discovery, and fungal biotechnology.

Clarification of Terms: this compound, Ergosterol, and Ergot Alkaloids

It is crucial to distinguish between three classes of fungal metabolites that are sometimes conflated:

-

Ergosterol: The primary sterol in fungal cell membranes, analogous to cholesterol in animals. It is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. Its biosynthetic pathway is a major target for antifungal drugs.

-

This compound (Ergosta-4,6,8(14),22-tetraen-3-one): A specific fungal metabolite derived from ergosterol.[1][2][3] It is considered a secondary metabolite and has been studied for its various pharmacological activities, including cytotoxic, diuretic, and anti-inflammatory effects.[1][2][4] Its role in core fungal metabolism is not as central as that of ergosterol.

-

Ergot Alkaloids: A diverse class of nitrogen-containing secondary metabolites derived from L-tryptophan.[5][6] They are produced by various fungi, notably species of Claviceps, Aspergillus, and Penicillium.[6] These compounds have significant pharmacological and toxicological properties.

This guide will first delve into the pivotal role of ergosterol, then discuss its derivative this compound, and finally explore the distinct world of ergot alkaloids.

Ergosterol: The Cornerstone of Fungal Membranes

Ergosterol is a vital component of fungal cells, and its biosynthesis is a complex and highly regulated process.

Ergosterol Biosynthesis Pathway

The ergosterol biosynthesis pathway is a multi-step process that can be broadly divided into three main stages, starting from acetyl-CoA.[7][8]

-

Mevalonate Pathway: Acetyl-CoA is converted to mevalonate and then to isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

-

Squalene Synthesis: IPP and DMAPP are used to synthesize farnesyl pyrophosphate (FPP), and two molecules of FPP are then condensed to form squalene.[7]

-

Post-Squalene Pathway (Late Ergosterol Biosynthesis): Squalene undergoes a series of enzymatic modifications, including epoxidation, cyclization to lanosterol, and subsequent demethylations, desaturations, and reductions to yield the final product, ergosterol.[7][9] This latter part of the pathway involves several key enzymes that are targets for antifungal drugs, such as lanosterol 14α-demethylase (encoded by ERG11 or CYP51).[10]

Figure 1: Simplified overview of the ergosterol biosynthesis pathway in fungi.

Regulation of Ergosterol Biosynthesis

Ergosterol biosynthesis is tightly regulated to maintain appropriate levels of this essential sterol in the cell membrane. Regulation occurs at multiple levels:

-

Transcriptional Regulation: The expression of ERG genes is controlled by transcription factors such as Upc2 and Ndt80 in Candida species and SrbA in Aspergillus fumigatus.[10][11] These transcription factors can be activated by low ergosterol levels, leading to increased expression of biosynthetic genes.

-

Feedback Inhibition: The accumulation of ergosterol and its intermediates can inhibit the activity of key enzymes in the pathway, such as HMG-CoA reductase.[8]

-

Environmental Factors: Oxygen availability is crucial for the later steps of ergosterol biosynthesis, which involve oxygen-dependent enzymes.[12]

References

- 1. mdpi.com [mdpi.com]

- 2. Improvement of this compound Production from Mycelial Culture of Polyporus umbellatus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure and Biological Activity of Ergostane-Type Steroids from Fungi: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. davidmoore.org.uk [davidmoore.org.uk]

- 10. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development [frontiersin.org]

Ergone: An In-Depth Technical Guide to its In Vitro Mechanism of Action

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction: Ergone (ergosta-4,6,8(14),22-tetraen-3-one) is a bioactive steroid isolated from various medicinal fungi, including Polyporus umbellatus and Cordyceps sinensis.[1][2] In recent years, this compound has garnered significant interest within the scientific community for its potent cytotoxic effects against a range of cancer cell lines and its potential nephroprotective properties.[][4] This technical guide provides a detailed exploration of the in vitro mechanism of action of this compound, with a focus on its effects on cancer cells. It summarizes key quantitative data, outlines experimental protocols, and visualizes the involved signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary in vitro mechanism of action of this compound in cancer cells is the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2] Studies on human hepatocellular carcinoma (HepG2) cells have demonstrated that this compound treatment leads to characteristic morphological and biochemical markers of apoptosis, including chromatin condensation, nuclear fragmentation, and exposure of phosphatidylserine on the outer cell membrane.[1]

Signaling Pathways

This compound-induced apoptosis proceeds through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This dual-pathway activation culminates in the activation of effector caspases, leading to the cleavage of key cellular substrates and ultimately, cell death.[1]

Caption: this compound-induced apoptosis signaling pathway, illustrating the involvement of both extrinsic and intrinsic pathways leading to the activation of effector caspases and subsequent cell death.

Quantitative Data

The cytotoxic activity of this compound has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| HepG2 | Hepatocellular Carcinoma | Not explicitly stated in provided abstracts | [5] |

| RD | Rhabdomyosarcoma | More potent than against HepG2 | [5] |

| Neuro-2a | Neuroblastoma | 20.8 ± 2.2 | [] |

| Saos-2 | Osteosarcoma | 27.8 ± 1.0 | [] |

| HT-29 | Colon Cancer | Not specified | [6] |

| HeLa 229 | Cervical Cancer | Not specified | [6] |

| Hep3B | Liver Cancer | Not specified | [6] |

| AGS | Stomach Cancer | Not specified | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro studies on this compound. Below are outlines of key experimental protocols.

Cell Culture and Treatment

-

Cell Lines: Human hepatocellular carcinoma (HepG2) cells are a commonly used model.[1]

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations for experiments. A vehicle control (DMSO alone) is run in parallel.

Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5]

Caption: A generalized workflow for determining the cytotoxicity of this compound using the MTT assay.

Apoptosis Analysis by Flow Cytometry

Apoptosis is quantified using Annexin V-FITC and propidium iodide (PI) double staining followed by flow cytometry.[1]

-

Cell Preparation: HepG2 cells are seeded and treated with this compound for a specified duration.

-

Staining: Adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark.

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis

Cell cycle distribution is analyzed by flow cytometry after staining with propidium iodide (PI).[1]

-

Cell Fixation: this compound-treated cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight.

-

Staining: Fixed cells are washed with PBS and then incubated with a solution containing RNase A and PI.

-

Flow Cytometry: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Western Blot Analysis

Western blotting is employed to detect changes in the expression levels of apoptosis-related proteins.[1]

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, caspase-3, caspase-8, caspase-9, PARP, and a loading control like β-actin).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Other Potential Mechanisms

While the induction of apoptosis is a well-documented mechanism, preliminary evidence suggests that this compound may also exert its biological effects through other signaling pathways, particularly in the context of its nephroprotective and anti-inflammatory activities.

-

TGF-β1 Signaling: In a model of chronic kidney disease, this compound treatment was shown to downregulate the expression of transforming growth factor-beta 1 (TGF-β1). The in vitro specifics of this interaction require further investigation.

-

NF-κB Signaling: The anti-inflammatory effects of some ergosterol derivatives suggest a potential interaction with the NF-κB signaling pathway. However, direct in vitro evidence for this compound's effect on NF-κB activation is currently limited and warrants further research.

-

Nitric Oxide Production: this compound has been shown to inhibit nitric oxide production in lipopolysaccharide-stimulated RAW 264.7 cells, with an IC50 value of 28.96 µM, indicating potential anti-inflammatory activity.[7]

References

- 1. Ergosta-4,6,8(14),22-tetraen-3-one induces G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 4. amsbio.com [amsbio.com]

- 5. Cytotoxic effects of this compound, a compound isolated from Fulviformes fastuosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ergosta-4,6,8(14),22-tetraen-3-one | CAS:19254-69-4 | Manufacturer ChemFaces [chemfaces.com]

The Pharmacological Profile of Ergone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergone (ergosta-4,6,8(14),22-tetraen-3-one) is a naturally occurring steroid derivative found in various medicinal fungi and plants. Possessing a range of pharmacological activities, this compound has demonstrated significant potential in preclinical studies, particularly in the areas of oncology, nephrology, and fluid homeostasis. This technical guide provides an in-depth overview of the pharmacological profile of this compound, summarizing its cytotoxic, nephroprotective, and diuretic effects. Detailed experimental protocols for key assays, quantitative data from published studies, and visualizations of the implicated signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

This compound is a bioactive compound isolated from various natural sources, including the fungi Polyporus umbellatus, Fulviformes fastuosus, and plants like Cordyceps sinensis.[1] Structurally a derivative of ergosterol, this compound has garnered scientific interest due to its diverse pharmacological properties. Preclinical evidence strongly suggests its potential as a therapeutic agent, exhibiting cytotoxic effects against cancer cell lines, protective effects in models of chronic kidney disease, and a notable diuretic action.[1] This document aims to consolidate the current understanding of this compound's pharmacology, providing a technical resource for researchers in drug discovery and development.

Pharmacodynamics: Mechanism of Action

This compound's therapeutic effects are attributed to its modulation of specific signaling pathways and physiological processes.

Cytotoxic Effects and Apoptosis Induction

This compound has demonstrated potent cytotoxic activity against rhabdomyosarcoma (RD) and hepatocellular carcinoma (HepG-2) cell lines.[2] The primary mechanism underlying its cytotoxicity is the induction of apoptosis, or programmed cell death. Morphological studies of cancer cells treated with this compound reveal classic apoptotic features such as cell shrinkage, membrane blebbing, and chromatin condensation. While the precise upstream signaling cascade initiated by this compound is yet to be fully elucidated, the observed apoptotic phenotype suggests the involvement of either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases that dismantle the cell.

References

Toxicological Profile of Ergone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ergone (ergosta-4,6,8(14),22-tetraen-3-one) is a natural steroidal compound isolated from various medicinal fungi, including Fulviformes fastuosus, Polyporus umbellatus, and Cordyceps sinensis.[1][2][3] Current toxicological research on this compound is primarily centered on its in vitro cytotoxic and pro-apoptotic activities against various cancer cell lines. This has garnered interest in its potential as a therapeutic agent. However, a significant gap exists in the literature regarding its in vivo toxicity and overall safety profile. This guide provides a comprehensive overview of the existing toxicological data on this compound, with a focus on quantitative data, experimental methodologies, and the molecular pathways involved in its cytotoxic effects.

Chemical and Physical Properties

| Property | Value |

| Systematic Name | Ergosta-4,6,8(14),22-tetraen-3-one |

| Molecular Formula | C₂₈H₄₀O |

| Molecular Weight | 392.6 g/mol |

| CAS Number | 19254-69-4 |

In Vitro Toxicology

The primary toxicological effect of this compound identified in the literature is its cytotoxicity towards cancer cells, which appears to be mediated by the induction of apoptosis.

Cytotoxicity

This compound has demonstrated selective cytotoxicity against a range of human cancer cell lines while showing reduced toxicity towards normal cells.[1][4][5][6]

Table 1: Summary of In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | IC₅₀ Value* | Reference |

| RD | Human Muscle Rhabdomyosarcoma | 1.49 ± 2.74 µM | [5] |

| HepG-2 | Human Hepatocellular Carcinoma | 68.32 ± 2.49 µM | [4][5] |

| HT-29 | Human Colon Cancer | Not specified | [6] |

| HeLa 229 | Human Cervix Cancer | Not specified | [6] |

| AGS | Human Stomach Cancer | Not specified | [6] |

| CC-1 | Rat Wistar Liver (Normal) | Less toxic than to cancer cells | [1][4] |

*Note: The original source for RD and HepG-2 IC₅₀ values reported the concentration in mM. This is presumed to be a typographical error, as µM is the standard unit for such potent cytotoxicity. The values have been presented here in µM for contextual accuracy.

Mechanism of Action: Apoptosis Induction

Studies have shown that this compound's cytotoxic effect is due to the induction of programmed cell death, or apoptosis. In human hepatocellular carcinoma (HepG2) cells, this compound was found to cause G2/M phase cell cycle arrest, which is a common prelude to apoptosis.[2] Morphological changes characteristic of apoptosis, such as chromatin condensation, nuclear fragmentation, and phosphatidylserine exposure on the outer cell membrane, have also been observed in cells treated with this compound.[1][2][4]

Signaling Pathways of this compound-Induced Apoptosis

This compound-induced apoptosis in HepG2 cells involves the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is supported by the observed activation of key initiator and effector caspases, as well as the modulation of Bcl-2 family proteins.[2]

Intrinsic and Extrinsic Apoptotic Pathways

The diagram below illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.

Caption: Signaling pathways of this compound-induced apoptosis.

Experimental Protocols

This section details the methodologies used in the key in vitro studies of this compound's toxicology.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology described in the study by Naveen et al. (2016).[1][4]

Caption: Workflow for determining cytotoxicity using the MTT assay.

Apoptosis Detection by Fluorescent Microscopy

This method, also from Naveen et al. (2016), uses ethidium bromide and acridine orange staining to visualize apoptotic cells.[1][4]

-

Cell Culture and Treatment: Cells are cultured on coverslips in a 6-well plate and treated with this compound at its IC₅₀ concentration for 24 hours.

-

Staining: The cells are washed with phosphate-buffered saline (PBS) and then stained with a mixture of ethidium bromide (100 µg/mL) and acridine orange (100 µg/mL).

-

Visualization: The stained cells are immediately visualized under a fluorescent microscope.

-

Live cells: Uniform green fluorescence.

-

Early apoptotic cells: Bright green fluorescence with chromatin condensation.

-

Late apoptotic cells: Orange to red fluorescence with fragmented chromatin.

-

Necrotic cells: Uniform orange to red fluorescence.

-

Western Blot Analysis for Apoptotic Proteins

This protocol is based on the study by Teng et al. (2016) investigating this compound's effect on HepG2 cells.[2]

-

Cell Lysis: HepG2 cells are treated with various concentrations of this compound for a specified time (e.g., 48 hours). The cells are then harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration in the lysates is determined using a standard assay (e.g., BCA protein assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, Caspase-3, Caspase-8, Caspase-9, PARP).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Toxicology

As of the date of this guide, there is a notable absence of publicly available in vivo toxicological studies on this compound. Standard toxicological assessments such as acute toxicity (e.g., LD₅₀), sub-chronic, and chronic toxicity studies in animal models have not been reported. One study did note a nephroprotective effect of this compound in rats with aristolochic acid-induced kidney injury, but this was an investigation of a therapeutic effect, not a toxicological assessment of this compound itself.[]

Conclusion and Future Directions

The current body of evidence indicates that this compound is a promising cytotoxic agent against various cancer cell lines in vitro, with a mechanism of action involving the induction of apoptosis through both intrinsic and extrinsic pathways. The selectivity for cancer cells over normal cells is a favorable characteristic for a potential therapeutic compound.

However, the complete lack of in vivo toxicological data is a critical knowledge gap. For the further development of this compound as a drug candidate, it is imperative that future research focuses on:

-

Acute, sub-chronic, and chronic toxicity studies in rodent and non-rodent models to determine key toxicological parameters such as NOAEL (No-Observed-Adverse-Effect Level) and LD₅₀.

-

Pharmacokinetic and toxicokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

-

Genotoxicity and mutagenicity assays to assess its potential to cause genetic damage.

-

Reproductive and developmental toxicity studies.

A thorough in vivo safety assessment is essential to validate the promising in vitro findings and to determine the therapeutic window and potential risks associated with this compound administration in a clinical setting.

References

- 1. Cytotoxic effects of this compound, a compound isolated from Fulviformes fastuosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ergosta-4,6,8(14),22-tetraen-3-one induces G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ergosta-4,6,8(14),22-Tetraen-3-One | C28H40O | CID 6441416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cytotoxic effects of this compound, a compound isolated from Fulviformes fastuosus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ergothioneine Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergothioneine (EGT) is a naturally occurring, sulfur-containing amino acid derived from histidine.[1][2] First identified in 1909 in the ergot fungus Claviceps purpurea, EGT is synthesized by various fungi and bacteria but not by plants or animals.[1][3] Humans and animals acquire EGT exclusively through their diet, with mushrooms being a primary source.[2][4] A specific transporter, known as the organic cation transporter novel type 1 (OCTN1) or ergothioneine transporter (ETT), encoded by the SLC22A4 gene, facilitates its uptake and accumulation in various tissues.[5][6][7] This avid retention in the body suggests a significant physiological role.[8] EGT has garnered substantial interest for its potent antioxidant and cytoprotective properties, with research exploring its potential in mitigating oxidative stress-related diseases, neurodegenerative disorders, and cardiovascular conditions.[1][2][5]

Core Mechanisms of Action

Ergothioneine's primary role is as a cellular antioxidant and cytoprotectant.[2] Its mechanisms are multifaceted and include:

-

Direct Scavenging of Reactive Oxygen and Nitrogen Species (ROS/RNS): EGT can directly neutralize a variety of damaging free radicals.[2][9]

-

Metal Chelation: It can bind to metal ions, preventing them from participating in reactions that generate ROS.[1][5]

-

Regulation of Antioxidant Pathways: EGT can influence the body's own antioxidant defense systems. For example, it has been shown to regulate the Keap1-Nrf2 signaling pathway, leading to the upregulation of antioxidant genes.[9] It can also positively impact the glutathione (GSH) system, a crucial endogenous antioxidant.[5][10]

-

Anti-inflammatory Effects: EGT exhibits anti-inflammatory properties, which are linked to its antioxidant capacity.[1][10]

Signaling Pathways

Ergothioneine's biological effects are mediated through several key signaling pathways. Its ability to modulate these pathways underscores its potential as a therapeutic agent.

Nrf2/ARE Signaling Pathway

The Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway is a primary regulator of cellular defense against oxidative stress. EGT can activate this pathway, leading to the expression of numerous antioxidant and detoxification enzymes.[9][10]

Caption: Ergothioneine's activation of the Nrf2/ARE pathway.

mTOR/S6K1 and Neurotrophin Signaling

In the context of neuronal health, ergothioneine has been shown to promote neuronal differentiation.[11] This is mediated through the activation of the mTORC1 signaling pathway, specifically involving mTOR and S6K1, and the neurotrophin 4/5-TrkB signaling pathway.[11]

Caption: EGT-induced neuronal differentiation signaling cascade.[11]

Quantitative Data from Clinical Trials

Recent clinical trials have begun to quantify the effects of ergothioneine supplementation on human health, particularly in the areas of cognitive function and skin health.

Cognitive Function

| Study | Participant Profile | Dosage & Duration | Key Cognitive Outcomes | Other Notable Outcomes |

| Zajac et al. (2023) [12][13] | 147 healthy older adults (55-79 years) with subjective memory complaints. | 10 mg/day or 25 mg/day for 16 weeks. | - 25 mg group showed a within-group improvement in composite memory at week 4.[12][13]- 10 mg group showed within-group increases in complex attention, cognitive flexibility, and executive functioning at 16 weeks.[12][13] | - Significant, dose-dependent increases in plasma ergothioneine levels.[12][13]- Improved sleep initiation at 25 mg/day.[12][13]- Improved liver function.[12][13] |

| Pilot Study (2024) [14] | 19 subjects (≥60 years old) with mild cognitive impairment. | 25 mg, 3 times a week for one year. | - Improved performance in the Rey Auditory Verbal Learning Test.[14] | - Stabilized plasma levels of neurofilament light chain (a marker of neuronal damage).[14]- No alteration in clinical safety markers.[14] |

Skin Health

| Study | Participant Profile | Dosage & Duration | Key Skin Health Outcomes |

| Open-label Pilot Study [12] | 30 healthy subjects (30-50 years old). | Daily supplementation for 28 days. | - Significant increase in skin hydration (8.57% at day 14).[12]- Significant decrease in wrinkle area (16.27% at day 14 and 22.65% at day 28).[12]- Significant decrease in the proportion of skin wrinkle area (20.53% at day 14 and 27.96% at day 28).[12] |

Experimental Protocols

In Vitro Assessment of Cytoprotective Effects

A common experimental approach to evaluate the cytoprotective properties of ergothioneine in cell culture involves inducing oxidative stress and measuring cell viability.[15]

Objective: To determine the protective effect of ergothioneine against oxidative stress-induced cell death.

Methodology:

-

Cell Culture:

-

Plate cells of interest (e.g., neuronal cells, hepatocytes) in appropriate multi-well plates and culture until they reach a suitable confluency.

-

-

Pre-treatment with Ergothioneine:

-

Prepare a stock solution of L-Ergothioneine in a sterile buffer (e.g., PBS).

-

Treat the cells with varying concentrations of ergothioneine for a predetermined period (e.g., 24 hours). Include a vehicle control group.

-

-

Induction of Oxidative Stress:

-

Introduce an oxidative stressor, such as hydrogen peroxide (H₂O₂) or a pro-oxidant drug, to the cell culture medium for a specified duration.

-

-

Assessment of Cell Viability:

-

Utilize a cell viability assay, such as the MTT or LDH assay, to quantify the extent of cell death in each treatment group.

-

-

Data Analysis:

-

Compare the viability of cells pre-treated with ergothioneine to those treated with the oxidative stressor alone to determine the dose-dependent protective effect of ergothioneine.

-

Caption: Workflow for in vitro cytoprotection assay.

Randomized Controlled Clinical Trial for Cognitive Effects

The design of a robust clinical trial is essential to validate the therapeutic potential of ergothioneine.

Objective: To assess the efficacy of ergothioneine supplementation on cognitive function in a specific population.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.[16][17]

-

Participant Recruitment: Recruit a well-defined cohort (e.g., older adults with subjective memory complaints) based on specific inclusion and exclusion criteria.[17]

-

Randomization and Blinding: Randomly assign participants to receive either a specific dose of ergothioneine (e.g., 10 mg/day, 25 mg/day) or a matching placebo.[16][17] Both participants and investigators should be blinded to the treatment allocation.

-

Intervention: Administer the assigned intervention for a predetermined duration (e.g., 16 weeks).[17]

-

Outcome Measures:

-

Primary Outcome: Change in a composite score from a validated neurocognitive test battery (e.g., CNS Vital Signs).[12]

-

Secondary Outcomes: Changes in other cognitive domains, subjective memory questionnaires, sleep quality assessments, and relevant blood biomarkers (e.g., plasma ergothioneine levels, markers of oxidative stress and inflammation).[16]

-

-

Data Collection: Conduct assessments at baseline and at specified follow-up time points (e.g., 4, 8, and 16 weeks).[17]

-

Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the changes in outcomes between the treatment and placebo groups.[16]

Caption: Clinical trial workflow for cognitive assessment.

Conclusion

Ergothioneine is a unique, diet-derived antioxidant with a dedicated transport system in the human body, highlighting its physiological importance. The existing body of research, supported by emerging clinical evidence, points to its significant potential as a cytoprotective agent. Its ability to modulate key signaling pathways involved in oxidative stress and cellular health makes it a compelling candidate for further investigation in the prevention and treatment of a range of age-related and inflammatory conditions. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute further studies to fully elucidate the therapeutic utility of ergothioneine.

References

- 1. mdpi.com [mdpi.com]

- 2. Ergothioneine: an underrecognised dietary micronutrient required for healthy ageing? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]

- 4. Ergothioneine may exert cognitive function benefits for healthspan [nutraingredients.com]

- 5. Frontiers | Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases [frontiersin.org]

- 6. The ergothioneine transporter (ETT): substrates and locations, an inventory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SLC22A4 - Wikipedia [en.wikipedia.org]

- 8. pnas.org [pnas.org]

- 9. academic.oup.com [academic.oup.com]

- 10. mdpi.com [mdpi.com]

- 11. Ergothioneine-induced neuronal differentiation is mediated through activation of S6K1 and neurotrophin 4/5-TrkB signaling in murine neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. medrxiv.org [medrxiv.org]

- 15. benchchem.com [benchchem.com]

- 16. Ergothioneine supplementation in people with metabolic syndrome (ErgMS): protocol for a randomised, double-blind, placebo-controlled pilot study - White Rose Research Online [eprints.whiterose.ac.uk]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Application Notes and Protocols for Ergone Extraction from Polyporus umbellatus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyporus umbellatus, a medicinal mushroom, is a known source of various bioactive compounds, including the steroid ergone (ergosta-4,6,8(14),22-tetraen-3-one). This compound has garnered significant interest within the scientific community for its potential pharmacological activities, notably its anti-aldosteronic diuretic effects.[1][2] This document provides detailed protocols for the extraction and purification of this compound from the sclerotia of Polyporus umbellatus, along with quantitative data and a proposed signaling pathway for its diuretic action. The methodologies outlined are intended to serve as a comprehensive guide for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Data Presentation

The yield of this compound from Polyporus umbellatus is influenced by various factors, including the source of the material (wild sclerotia vs. cultured mycelia) and the extraction and cultivation conditions.

Table 1: this compound Content in Polyporus umbellatus Under Various Conditions

| Source Material | Condition | This compound Content (µg/g dry weight) | Reference |

| Sclerotia (wild) | Varies by habitat | 2.13 ± 0.02 to 59.17 ± 0.05 | [3] |

| Mycelial Culture | Standard Culture | < 10 | [1] |

| Mycelial Culture | Optimized Temperature (25°C) | 29.8 | [1][4] |

| Mycelial Culture | Optimized pH (6.5) | 30.1 | [4] |

| Mycelial Culture | Co-culture with Armillariella mellea | 86.9 | [1][4] |

Table 2: Comparison of Extraction Techniques for Fungal Steroids

| Extraction Method | Principle | Advantages | Disadvantages | Expected this compound Yield Efficiency |

| Conventional Solvent Extraction (Maceration/Soxhlet) | Leaching of the compound into a solvent over an extended period. | Simple, low-cost setup. | Time-consuming, large solvent consumption, potential for thermal degradation of compounds. | Moderate |

| Ultrasonic-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. | Faster extraction, reduced solvent usage, suitable for heat-sensitive compounds. | Requires specialized equipment, potential for localized heating. | High[5][6] |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, leading to cell rupture and enhanced extraction. | Very rapid, reduced solvent consumption, high efficiency. | Requires specialized microwave equipment, potential for uneven heating. | High to Very High[5][7] |

Experimental Protocols

The following protocols provide detailed methodologies for the extraction and purification of this compound from the sclerotia of Polyporus umbellatus.

Protocol 1: Conventional Solvent Extraction with Saponification

This protocol is adapted from methodologies for steroid extraction from fungal sources and is suitable for isolating this compound from dried sclerotia.

1. Materials and Reagents:

-

Dried and powdered sclerotia of Polyporus umbellatus

-

Methanol (CH₃OH)

-

Ethanol (C₂H₅OH)

-

Potassium hydroxide (KOH)

-

Hexane (C₆H₁₄)

-

Distilled water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Reflux apparatus

-

Separatory funnel

2. Procedure:

- Saponification: a. Weigh 10 g of powdered Polyporus umbellatus sclerotia and place it in a round-bottom flask. b. Add 100 mL of a 4:1 (v/v) mixture of methanol-ethanol containing 10 g of KOH. c. Reflux the mixture at 80°C for 30 minutes with constant stirring.[1]

- Extraction: a. Allow the saponified solution to cool to room temperature and then filter to remove solid residues. b. To 60 mL of the filtrate, add 25 mL of distilled water. c. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction by partitioning three times with 50 mL of hexane.[1] d. Combine the hexane fractions.

- Drying and Concentration: a. Dry the combined hexane extract over anhydrous sodium sulfate. b. Filter to remove the sodium sulfate. c. Concentrate the hexane extract to dryness using a rotary evaporator under reduced pressure.

- Storage: a. The resulting crude extract contains this compound and other non-polar compounds. Store the extract at -20°C for further purification and analysis.

Protocol 2: Ultrasonic-Assisted Extraction (UAE)

This protocol offers a more rapid extraction compared to conventional methods.

1. Materials and Reagents:

-

Dried and powdered sclerotia of Polyporus umbellatus

-

Ethanol (95%)

-

Ultrasonic bath or probe sonicator

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

2. Procedure:

- Extraction: a. Weigh 5 g of powdered sclerotia and place it in a suitable vessel. b. Add 100 mL of 95% ethanol (solid-to-liquid ratio of 1:20). c. Place the vessel in an ultrasonic bath or use a probe sonicator. d. Sonicate for 30 minutes at a frequency of 40 kHz and a power of 200 W. Maintain the temperature below 50°C.

- Isolation and Concentration: a. Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material. b. Decant the ethanolic supernatant. c. Repeat the extraction process on the pellet with fresh ethanol to ensure complete extraction. d. Combine the supernatants. e. Concentrate the combined ethanolic extract to dryness using a rotary evaporator.

- Storage: a. Store the crude extract at -20°C.

Protocol 3: Purification by Silica Gel Column Chromatography

This protocol is for the purification of this compound from the crude extract.

1. Materials and Reagents:

-

Crude this compound extract

-

Silica gel (60-120 mesh) for column chromatography

-

Hexane

-

Ethyl acetate

-

Glass chromatography column

-

Fraction collector or test tubes

-

Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

-

UV lamp (254 nm and 366 nm)

2. Procedure:

- Column Preparation: a. Prepare a slurry of silica gel in hexane and pack it into the chromatography column. b. Allow the silica gel to settle, ensuring a uniform and bubble-free column bed. c. Equilibrate the column by running hexane through it until the bed is stable.

- Sample Loading: a. Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane or a low-polarity hexane-ethyl acetate mixture). b. Adsorb the dissolved extract onto a small amount of silica gel, dry it, and carefully load it onto the top of the column.

- Elution: a. Begin elution with 100% hexane. b. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 98:2, 95:5, 90:10, etc., hexane:ethyl acetate).

- Fraction Collection and Analysis: a. Collect fractions of the eluate. b. Monitor the separation by spotting fractions onto a TLC plate, developing it in a suitable solvent system (e.g., hexane:ethyl acetate 8:2), and visualizing under a UV lamp. c. Combine the fractions containing pure this compound based on the TLC analysis.

- Concentration: a. Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound.

Protocol 4: Purification by Recrystallization

For obtaining highly pure crystalline this compound.

1. Materials and Reagents:

-

Purified this compound from column chromatography

-

A suitable solvent or solvent pair (e.g., ethanol, acetone, or a mixture like hexane/ethyl acetate)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

2. Procedure:

- Dissolution: a. Place the purified this compound in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.[8]

- Crystallization: a. Allow the solution to cool slowly to room temperature. b. Once at room temperature, place the flask in an ice bath to promote further crystallization.

- Isolation: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

- Drying: a. Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound extraction and purification.

Proposed Signaling Pathway for this compound's Diuretic Action

Caption: this compound's anti-aldosteronic diuretic mechanism.

References

- 1. Improvement of this compound Production from Mycelial Culture of Polyporus umbellatus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyporus umbellatus, A Precious Rare Fungus With Good Pharmaceutical and Food Value - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Qualitative and quantitative analysis of the diuretic component this compound in Polyporus umbellatus by HPLC with fluorescence detection and HPLC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative HPLC method and pharmacokinetic studies of ergosta-4,6,8(14),22-tetraen-3-one, a natural product with diuretic activity from Polyporus umbellatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative evaluation of maceration, microwave and ultrasonic-assisted extraction of phenolic compounds from propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

Application Note: Quantification of Ergothioneine using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ergothioneine (EGT) is a naturally occurring amino acid antioxidant found in various organisms, particularly in fungi and certain bacteria.[1][2] Humans and animals acquire EGT through their diet, and it accumulates in tissues prone to high levels of oxidative stress, such as the liver, kidneys, and red blood cells.[2][3][4] Its potent cytoprotective and antioxidant properties have spurred significant interest in its role as a potential biomarker and therapeutic agent.[2][4] Accurate and robust quantification of ergothioneine in diverse biological and commercial matrices is essential for pharmacokinetic studies, nutritional analysis, and quality control in drug development. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted, reliable, and cost-effective method for this purpose.[5]

This application note provides detailed protocols for the quantification of ergothioneine in various samples, including mushrooms, biological fluids, and fermentation broths, using HPLC.

Quantitative Data Summary

The performance of an analytical method is defined by its validation parameters. The following tables summarize quantitative data from various validated HPLC methods for ergothioneine quantification, allowing for easy comparison.

Table 1: HPLC Method Validation Parameters for Ergothioneine Quantification

| Parameter | Value Range | Sample Matrix | Reference |

| Linearity Range | 0.01 - 0.1 mg/mL | Mushroom Extracts | [1] |

| 5 - 400 mg/L | Fermentation Broth | [6][7] | |

| 0.3 - 10 µmol/L | Plasma | [8] | |